molecular formula C9H9FN2 B7892747 2-(Dimethylamino)-5-fluorobenzonitrile

2-(Dimethylamino)-5-fluorobenzonitrile

Cat. No.: B7892747
M. Wt: 164.18 g/mol
InChI Key: KJWKVTUSKUQDCQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-fluorobenzonitrile is an organic compound that features a dimethylamino group, a fluorine atom, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-5-fluorobenzonitrile may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(Dimethylamino)-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-fluorobenzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(Dimethylamino)-5-chlorobenzonitrile
  • 2-(Dimethylamino)-5-bromobenzonitrile
  • 2-(Dimethylamino)-5-iodobenzonitrile

Uniqueness

2-(Dimethylamino)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

2-(dimethylamino)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKVTUSKUQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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